2-Cyano-4-methoxy-5-n-butoxy phenylamine
Description
2-Cyano-4-methoxy-5-n-butoxy phenylamine is a trisubstituted phenylamine derivative featuring a cyano group at position 2, a methoxy group at position 4, and an n-butoxy group at position 5. This compound belongs to the broader class of aromatic amines, which are pivotal in pharmaceutical and materials science due to their versatile reactivity and functionalizability.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-amino-4-butoxy-5-methoxybenzonitrile |
InChI |
InChI=1S/C12H16N2O2/c1-3-4-5-16-12-7-10(14)9(8-13)6-11(12)15-2/h6-7H,3-5,14H2,1-2H3 |
InChI Key |
BKRDPAJNDDWRCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)N)C#N)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences between 2-cyano-4-methoxy-5-n-butoxy phenylamine and analogous compounds:
- Electron Effects: The target’s cyano group introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl groups in (3,4-dimethyl)phenylamine. This difference may influence reactivity in nonenzymatic conversions or binding affinity in biological systems .
- Alkoxy Chain Length : The n-butoxy group (C₄) in the target compound offers moderate lipophilicity compared to shorter (methoxy) or longer (hexyloxy) chains, affecting solubility and thermal behavior .
Physicochemical Properties
- The target’s thermal stability is inferred from its trisubstituted structure, which may reduce molecular mobility compared to simpler phenylamines .
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